molecular formula C7H5N3O3 B8618974 4-nitro-1H-indazol-5-ol

4-nitro-1H-indazol-5-ol

Cat. No. B8618974
M. Wt: 179.13 g/mol
InChI Key: YCKZBRMZQDKFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199147B2

Procedure details

Under a nitrogen atmosphere, a solution of tetrafluoroborate nitrite (110 mg, 0.783 mmol) in acetonitrile (3 ml) was added dropwise to a suspension of the 1H-indazol-5-ol (100 mg, 0.745 mmol) obtained in Reference Example 4 in acetonitrile (4.0 ml) at −35° C. over a period of 10 minutes, and the resulting mixture was slowly heated to 0° C. After 2 hours, the reaction solution was poured into water and extracted with ethyl acetate. The extract solution was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate). The residue purified was concentrated under reduced pressure and the resulting residue was washed with ethanol/diisopropyl ether by repulping to obtain 4-nitro-1H-indazol-5-ol (59.8 mg, 45%).
Name
tetrafluoroborate nitrite
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=[O:2].F[B-](F)(F)F.[NH:9]1[C:17]2[C:12](=[CH:13][C:14]([OH:18])=[CH:15][CH:16]=2)[CH:11]=[N:10]1.O>C(#N)C>[N+:1]([C:13]1[C:14]([OH:18])=[CH:15][CH:16]=[C:17]2[C:12]=1[CH:11]=[N:10][NH:9]2)([O-:3])=[O:2] |f:0.1|

Inputs

Step One
Name
tetrafluoroborate nitrite
Quantity
110 mg
Type
reactant
Smiles
N(=O)[O-].F[B-](F)(F)F
Name
Quantity
100 mg
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The extract solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
The residue purified
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
WASH
Type
WASH
Details
the resulting residue was washed with ethanol/diisopropyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C=NNC2=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 59.8 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.